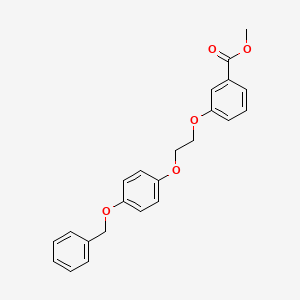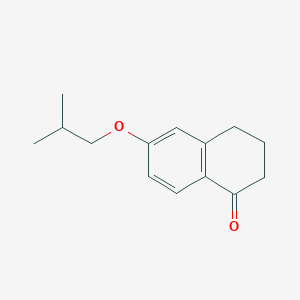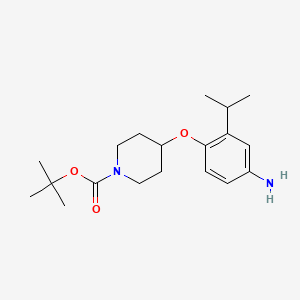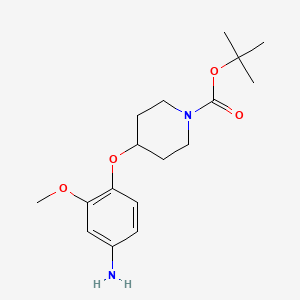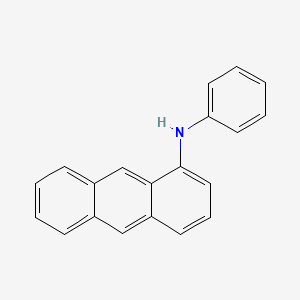
N-Phényl-1-naphtylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1-anthramine: is an organic compound with the molecular formula C20H15N and a molecular weight of 269.35 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
N-Phenyl-1-anthramine has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
It has been used as a fluorescent probe , suggesting that it may interact with its targets through fluorescence mechanisms. The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It’s noted that N-Phenyl-1-anthramine has been used in fluorescence studies , which could imply its involvement in pathways related to fluorescence or light emission
Analyse Biochimique
Biochemical Properties
N-Phenyl-1-anthramine plays a significant role in biochemical reactions, particularly in the study of proteomics . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
N-Phenyl-1-anthramine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, N-Phenyl-1-anthramine can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of N-Phenyl-1-anthramine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. By binding to the active site of an enzyme, N-Phenyl-1-anthramine can inhibit its activity, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-1-anthramine can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, N-Phenyl-1-anthramine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others may exhibit prolonged responses .
Dosage Effects in Animal Models
The effects of N-Phenyl-1-anthramine vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
N-Phenyl-1-anthramine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, N-Phenyl-1-anthramine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with certain tissues exhibiting higher concentrations than others .
Subcellular Localization
N-Phenyl-1-anthramine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method for preparing N-Phenyl-1-anthramine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination of anthranilic acid derivatives with aniline.
Industrial Production Methods: Industrial production of N-Phenyl-1-anthramine often involves large-scale reduction reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Phenyl-1-anthramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form N-phenyl-1-anthramine derivatives with different substituents.
Substitution: N-Phenyl-1-anthramine can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and zinc dust.
Substitution: Alkyl halides, sulfonates, and anhydrous conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of N-Phenyl-1-anthramine.
Reduction Products: N-phenyl-1-anthramine derivatives with different substituents.
Substitution Products: Compounds with substituted phenyl groups.
Comparaison Avec Des Composés Similaires
N-Phenyl-2-anthramine: Similar in structure but with the phenyl group attached to the second position of the anthracene ring.
N-Phenyl-9-anthramine: The phenyl group is attached to the ninth position of the anthracene ring.
N-Phenyl-1-naphthylamine: A structurally related compound with a naphthalene ring instead of an anthracene ring.
Uniqueness: N-Phenyl-1-anthramine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
N-phenylanthracen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIZKZASBFCJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613978 |
Source


|
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98683-00-2 |
Source


|
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
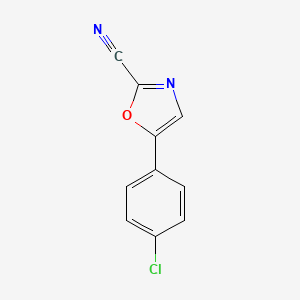
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
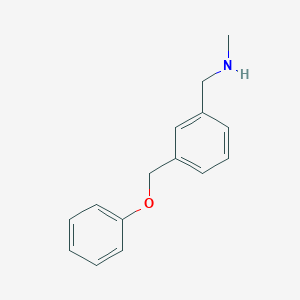

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
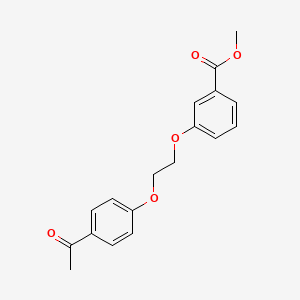
![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
